Product packaging for Benzyl[1-(morpholin-4-yl)propan-2-yl]amine(Cat. No.:CAS No. 106476-34-0)

Benzyl[1-(morpholin-4-yl)propan-2-yl]amine

Cat. No.: B1518309
CAS No.: 106476-34-0
M. Wt: 234.34 g/mol
InChI Key: PRLFOSQAXSIYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (CAS Number: 106476-34-0) is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.33 g/mol . It features a morpholine ring, a ubiquitous pharmacophore in medicinal chemistry known to enhance key physicochemical properties of drug candidates, such as aqueous solubility . The structural motif of 1-(morpholin-4-yl)propan-2-amine, which forms the core of this compound, is a valuable template in pharmaceutical research . This scaffold is recognized as a critical precursor in the formal synthesis of potent analgesics and is found in compounds designed to interact with a wide array of biological targets . Research into molecules containing this structural unit has demonstrated potential for targeting various enzymes and receptors, including opioid receptors (µ-OR, δ-OR, and κ-OR), acetylcholinesterase, and human neutrophil elastase, among others . Consequently, this amine serves as a versatile building block in medicinal chemistry for the development of novel pharmacologically active compounds, particularly in the realms of central nervous system (CNS) agents and enzyme inhibitors. This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, including the use of protective gloves, clothing, and glasses . For further technical data, including spectral information and safe handling procedures, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O B1518309 Benzyl[1-(morpholin-4-yl)propan-2-yl]amine CAS No. 106476-34-0

Properties

IUPAC Name

N-benzyl-1-morpholin-4-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-13(12-16-7-9-17-10-8-16)15-11-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLFOSQAXSIYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl[1-(morpholin-4-yl)propan-2-yl]amine is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.

Overview of this compound

This compound is characterized by the presence of a benzyl group attached to a morpholine ring, which is further connected to a propan-2-ylamine moiety. This unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reductive amination of benzaldehyde derivatives with morpholine and propan-2-amine. The synthetic pathway can be optimized to enhance yield and purity.

Table 1: Synthesis Pathway and Yields

StepReagentsConditionsYield (%)
1Benzaldehyde + Morpholine + Propan-2-amineReflux in ethanol75%
2Purification via recrystallizationEthanol90%

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related N-benzyl derivatives have shown potent inhibition of deubiquitinating enzymes like USP1/UAF1, which are implicated in cancer progression. These compounds displayed nanomolar potency against cancer cell lines, indicating their potential as therapeutic agents in oncology .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro studies revealed that similar morpholine-containing compounds exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 2: Antimicrobial Activity Comparison

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus12.5
Control (Ciprofloxacin)Staphylococcus aureus2
Control (E. coli)Escherichia coli4

Case Study 1: Anticancer Activity

A study focused on the SAR of N-benzyl derivatives indicated that modifications at the morpholine nitrogen significantly influenced anticancer efficacy. Compounds with electron-withdrawing groups on the benzene ring showed enhanced activity against non-small cell lung cancer (NSCLC) cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of morpholine derivatives against various pathogens. The results indicated that compounds containing morpholine exhibited higher antibacterial activity than their non-morpholine counterparts, highlighting the importance of this functional group in enhancing biological efficacy .

Scientific Research Applications

Biological Activities

Neuroprotective Effects:
A study highlighted the compound's potential as a neuroprotective agent against chemotherapy-induced neurotoxicity. In a neurite outgrowth assay, derivatives of benzyl[1-(morpholin-4-yl)propan-2-yl]amine demonstrated varying degrees of neuroprotection, with some showing up to 21% protection compared to controls . This suggests that modifications in the structure can significantly influence its efficacy.

Anticancer Potential:
Research has established the druggability of certain complexes involving morpholine derivatives, indicating that compounds like this compound may serve as molecular targets for anticancer therapies. The specific interactions with deubiquitinase complexes are being investigated for their role in cancer progression and treatment resistance .

Table 1: Summary of Therapeutic Applications

Application AreaDescriptionReferences
NeuroprotectionPotential to protect against chemotherapy-induced nerve damage.
Anticancer TherapyTargeting deubiquitinase complexes for cancer treatment.
Solubility EnhancerEnhances solubility and bioavailability of other therapeutic agents due to its morpholine structure.

Case Studies

  • Neuroprotective Study:
    • Researchers synthesized several derivatives based on this compound and evaluated their neuroprotective effects in vitro. The study concluded that the presence of a hydroxyl group at the terminal position significantly enhanced neuroprotective efficacy compared to other functional groups .
  • Anticancer Research:
    • A recent investigation into the USP1/UAF1 deubiquitinase complex revealed that morpholine-containing compounds could inhibit cancer cell proliferation. This compound was identified as a promising candidate for further development in anticancer drug formulations .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (If Reported) Reference
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine C₁₄H₂₁N₂O 233.33 Morpholine, Benzyl Not reported -
Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine C₁₇H₂₁NO 255.36 2-Methoxyphenyl, Benzyl Not reported
4-MA-NBOMe C₁₈H₂₃NO 269.38 4-Methylphenyl, 2-Methoxybenzyl Psychoactive (assumed from structural class)
1-(4-Methoxyphenyl)propan-2-amine C₁₀H₁₅NO 165.23 4-Methoxyphenyl Known psychoactive (e.g., stimulant)
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amine Varies ~350–400 Morpholine, Pyrimidine Broad-spectrum antimicrobial activity

Key Observations

Morpholine vs. Aromatic Substitutents :

  • The morpholine group in the target compound introduces polarity and hydrogen-bonding capacity , likely enhancing water solubility compared to analogs with methoxyphenyl or methylphenyl groups . For example, Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine () has a higher molecular weight (255.36 vs. 233.33) but lower polarity due to its aromatic 2-methoxyphenyl group, which may favor blood-brain barrier penetration .
  • In contrast, 4-MA-NBOMe () and 1-(4-methoxyphenyl)propan-2-amine () exhibit psychoactive properties, attributed to their lipophilic aromatic groups that interact with CNS receptors like serotonin (5-HT₂A) .

Pharmacological Implications: The antimicrobial activity of 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amine () suggests that the morpholine moiety may enhance target binding in microbial enzymes or membranes.

Synthetic Considerations :

  • Morpholine-containing compounds (e.g., ) are often synthesized via condensation reactions between morpholine-substituted ketones and amines. A similar route (e.g., reductive amination of benzylamine with 1-(morpholin-4-yl)propan-2-one) could be hypothesized for the target compound .

Preparation Methods

Reductive Amination Approach

One of the primary methods for synthesizing morpholine-containing amines, including derivatives structurally related to Benzyl[1-(morpholin-4-yl)propan-2-yl]amine, is reductive amination. This involves the reaction of a ketone or aldehyde with morpholine under hydrogenation conditions to form the secondary or tertiary amine.

  • Key Reaction Components:

    • Starting ketone: 1-benzyl-4-piperidone or similar benzyl-substituted ketones.
    • Amine: Morpholine or morpholine derivatives.
    • Catalyst: Platinum or palladium catalysts supported on carriers such as carbon or alumina.
    • Conditions: Hydrogen atmosphere at pressures up to 1 MPa, typically at moderate temperatures.
  • Process Description:
    The ketone is mixed with an excess of morpholine (at least five equivalents) and subjected to catalytic hydrogenation. The reaction proceeds via formation of an imine intermediate followed by hydrogenation to give the desired amine product. Removal of excess morpholine is performed post-reaction, often by distillation or extraction.

  • Catalysts Used:

    • Platinum on carbon (Pt/C)
    • Palladium on carbon (Pd/C)
    • Palladium hydroxide on carbon (Pd(OH)2/C)
    • Platinum on alumina (Pt/Al2O3)
    • Palladium on alumina (Pd/Al2O3)
  • Advantages:

    • One-pot synthesis.
    • High selectivity and yield.
    • Mild reaction conditions.

This method is well-documented for producing 4-(1-benzylpiperidin-4-yl)morpholine analogues, which are structurally related to this compound, indicating its applicability for the target compound synthesis.

Nucleophilic Substitution of Bromoketones with Morpholine

Another approach involves the reaction of brominated ketones with morpholine or morpholine-containing amines to form the target compound via nucleophilic substitution.

  • Starting Materials:

    • Brominated ketones such as 4-benzyloxyphenyl-2-bromopropan-2-one.
    • Morpholine or morpholine-substituted amines.
  • Reaction Conditions:

    • Solvent: Toluene, chlorobenzene, ethyl acetate, or polar aprotic solvents like N,N-dimethylformamide.
    • Temperature: Reflux conditions (~90 °C).
    • Stoichiometry: At least two equivalents of morpholine per equivalent of bromoketone.
    • Reaction time: Until complete conversion as monitored by chromatographic methods.
  • Mechanism:
    The bromoketone undergoes nucleophilic attack by the morpholine nitrogen, displacing bromide and forming the morpholinyl-substituted ketone intermediate. This intermediate can be further processed or isolated depending on synthetic goals.

  • Example:
    In the preparation of compounds with morpholine rings, 4-benzyloxyphenyl-2-bromopropan-2-one is reacted with morpholine to yield the corresponding morpholinyl derivative, which serves as a precursor to this compound analogues.

Multi-Step Synthesis via Reductive Alkylation and Protection-Deprotection Strategies

Some synthetic routes employ multi-step sequences involving:

  • Reductive alkylation of amines with aldehydes or ketones.
  • Protection of amine groups using Boc (tert-butoxycarbonyl) groups.
  • Subsequent benzoylation or benzylation.
  • Deprotection under acidic conditions to yield the final amine.

  • Procedure Highlights:

    • Starting from commercial anilines or amines.
    • Reductive alkylation with N-Boc-2-aminoacetaldehyde.
    • Benzoylation to introduce benzyl or related groups.
    • Removal of Boc protecting groups with hydrochloric acid in dioxane.
    • Purification by flash chromatography or HPLC.
  • Relevance:
    While this method is more commonly applied to benzamide derivatives, the principles of reductive alkylation and protection-deprotection can be adapted for the synthesis of this compound, particularly when complex substitution patterns are required.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Reductive Amination Benzyl-substituted ketone + morpholine Pt/C, Pd/C, Pd(OH)2/C catalysts H2 atmosphere, ≤1 MPa, mild T One-pot, high yield, selective Requires hydrogenation setup
Nucleophilic Substitution Bromoketone + morpholine None or base Reflux in toluene or similar Straightforward, scalable Requires bromoketone synthesis
Multi-step Reductive Alkylation Anilines + N-Boc-2-aminoacetaldehyde Acid for deprotection Multiple steps, mild to acidic Versatile for complex derivatives More time-consuming

Research Findings and Optimization Notes

  • Catalyst Selection: Platinum and palladium catalysts supported on carbon or alumina show high activity and selectivity for reductive amination, with Pd(OH)2/C often providing mild conditions and good yields.

  • Morpholine Excess: Using morpholine in excess (≥5 equivalents) drives the reductive amination to completion and facilitates purification by enabling easy removal of unreacted morpholine.

  • Solvent Effects: Toluene is preferred for nucleophilic substitution reactions due to its ability to dissolve both reactants and withstand reflux temperatures without side reactions.

  • Purification: Final products are typically purified by flash chromatography or preparative HPLC to ensure high purity, especially when used in pharmaceutical or research applications.

Q & A

Q. What are the optimal synthetic routes for Benzyl[1-(morpholin-4-yl)propan-2-yl]amine?

Methodological Answer: The synthesis typically involves a two-step alkylation process:

  • Step 1: Formation of the morpholine intermediate by reacting morpholine with benzyl chloride in the presence of sodium hydroxide (NaOH) at 60–80°C.
  • Step 2: Alkylation of the intermediate with 1-aminopropan-2-ol under controlled conditions (e.g., 24 hours at 50°C in methanol, with a catalyst such as K2_2CO3_3). Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization .

Key Data:

ParameterValue/Description
Molecular FormulaC14_{14}H22_{22}N2_2O
Yield~65–75% (after purification)
Purity (HPLC)≥98%

Q. How can spectroscopic methods (NMR, IR, GC-MS) be used to characterize this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR: Identify proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, morpholine ring protons at δ 3.6–3.8 ppm).
  • IR Spectroscopy: Confirm functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C-O-C in morpholine at 1100–1250 cm1^{-1}).
  • GC-MS: Verify molecular ion peak (m/z 234.3 for [M+H]+^+) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in airtight containers at 2–8°C.
  • Neutralize spills with 10% acetic acid before disposal .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

Methodological Answer: Use iterative refinement in SHELXL (e.g., anisotropic displacement parameters, twin law correction) and validate with ORTEP-3 for graphical representation. Check for twinning (Hooft parameter > 0.5) or disorder using PLATON .

Example Crystallographic Parameters:

ParameterValue
Space GroupP1_1
R-factor0.038
Bond Length (C-N)1.47 Å (±0.01)

Q. How to design experiments for synthesizing and testing derivatives with enhanced bioactivity?

Methodological Answer:

  • Derivatization: React the amine group with acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides under Schotten-Baumann conditions.
  • Biological Assays: Test derivatives against microbial strains (e.g., S. aureus MIC assays) or enzyme targets (e.g., kinase inhibition). Optimize reaction conditions (e.g., 1:2 molar ratio, 12 hours in DMF) .

Example Derivative Data:

DerivativeMIC (µg/mL) vs S. aureus
Parent Compound64
Acetylated Derivative16

Q. What computational and experimental methods elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D2_2 receptor).
  • SAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity trends. Validate with in vitro assays (e.g., IC50_{50} measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine
Reactant of Route 2
Reactant of Route 2
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.